molecular formula C12H21NO4 B3277514 1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid CAS No. 661458-33-9

1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid

Cat. No.: B3277514
CAS No.: 661458-33-9
M. Wt: 243.3 g/mol
InChI Key: KHAUJGIQMJDINW-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid (CAS: 661458-33-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl substituent at the 6-position of the piperidine ring. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol . The Boc group serves to protect the secondary amine during synthetic processes, while the carboxylic acid at position 2 enables further functionalization, such as amide or ester bond formation, critical in pharmaceutical and organic synthesis .

Properties

IUPAC Name

6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-6-5-7-9(10(14)15)13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAUJGIQMJDINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166006-41-1
Record name rac-(2R,6R)-1-[(tert-butoxy)carbonyl]-6-methylpiperidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid typically involves the reaction of 6-methylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often employs continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: The major product of Boc deprotection is the free amine.

    Substitution: The major products depend on the nucleophile used in the substitution reaction.

Scientific Research Applications

Applications in Organic Synthesis

1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid serves multiple roles in organic synthesis:

  • Intermediate in Drug Development : The compound is utilized as an intermediate for synthesizing various pharmaceuticals, particularly those targeting neurological disorders .
  • Building Block for Complex Molecules : It can be transformed into more complex structures through various chemical reactions, including amide coupling and deprotection strategies .

Pharmacological Potential

Although specific biological activities of this compound are not extensively documented, compounds containing piperidine rings are known for their pharmacological properties. They often interact with biological targets such as receptors and enzymes, indicating potential therapeutic applications .

Case Studies

Several studies have explored derivatives of piperidine compounds that share structural similarities with Boc-6-Methylpiperidine-2-carboxylic acid:

  • Indole-2-Carboxamide Inhibitors : Research on indole derivatives has shown promising results against neurotropic alphaviruses, highlighting the importance of structural modifications similar to those found in piperidine derivatives .
  • Lincomycin Derivatives : A study on lincomycin analogs demonstrated that modifications at the piperidine ring position could enhance antibacterial activity against resistant strains of Streptococcus pneumoniae .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of Boc-protected piperidine and heterocyclic carboxylic acids. Below is a detailed comparison with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents/Ring Features Key Differences vs. Target Compound Suppliers/Notes Reference
Target: 1-(tert-Boc)-6-methylpiperidine-2-carboxylic acid (661458-33-9) C₁₂H₂₁NO₄ Boc at N; methyl (C6); carboxylic acid (C2) N/A Temporarily out of stock
1-(tert-Boc)-4-isopropylpiperidine-2-carboxylic acid (1255664-97-1) C₁₄H₂₅NO₄ Boc at N; isopropyl (C4); carboxylic acid (C2) Bulkier C4 substituent increases steric hindrance Similarity score: 0.98
1-(tert-Boc)-4,4-dimethylpiperidine-2-carboxylic acid (155302-06-0) C₁₃H₂₃NO₄ Boc at N; dimethyl (C4); carboxylic acid (C2) Rigid C4 dimethyl group alters ring conformation Similarity score: 0.98
5-(tert-Boc)-5-azaspiro[2.5]octane-6-carboxylic acid (1373028-01-3) C₁₂H₁₉NO₄ Spirocyclic ring; carboxylic acid (C6) Non-piperidine spiro structure introduces rigidity Similarity score: 0.98
1-(tert-Boc)-6-methylpiperidine-3-carboxylic acid (N/A) C₁₂H₂₁NO₄ Boc at N; methyl (C6); carboxylic acid (C3) Carboxylic acid at C3 (vs. C2) alters reactivity 6 suppliers
1-(tert-Boc)-6-(methoxycarbonyl)piperidine-3-carboxylic acid (N/A) C₁₃H₂₁NO₆ Methoxycarbonyl (C6); carboxylic acid (C3) Additional ester group enhances hydrophobicity 2 suppliers
1-(tert-Boc)-1,4-diazepane-6-carboxylic acid (N/A) C₁₁H₂₀N₂O₄ 7-membered diazepane ring Larger ring size impacts solubility and strain 1 supplier

Key Analysis

Steric and Electronic Effects: The 4-isopropyl and 4,4-dimethyl analogs (CAS 1255664-97-1, 155302-06-0) introduce bulkier substituents at position 4, adjacent to the Boc group. The C3-carboxylic acid isomer (e.g., 1-(tert-Boc)-6-methylpiperidine-3-carboxylic acid) may exhibit divergent reactivity due to the shifted acid position, influencing hydrogen bonding and metal coordination .

Ring Structure and Conformation: The spiro compound (CAS 1373028-01-3) adopts a non-planar 5-azaspiro[2.5]octane scaffold, which reduces ring flexibility and may affect binding in biological systems . The 1,4-diazepane derivative (CAS N/A) features a 7-membered ring, altering solubility and conformational dynamics compared to the 6-membered piperidine .

Functional Group Diversity :

  • The methoxycarbonyl-substituted analog (CAS N/A) adds an ester group, enhancing hydrophobicity and stability under acidic conditions compared to the target compound’s methyl group .

Biological Activity

1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid (often abbreviated as Boc-6-Methylpiperidine-2-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.3 g/mol
  • CAS Number : 1427501-93-6

The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid, which may influence its interaction with biological targets.

Biological Activity

This compound has been investigated for several biological activities, including:

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties , particularly against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Studies have shown that the compound may possess anticancer activity . For instance, it has been evaluated in vitro for its ability to inhibit cancer cell proliferation. The specific pathways involved often include modulation of apoptosis and cell cycle regulation.

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective effects , potentially beneficial in the treatment of neurodegenerative diseases. It appears to influence pathways related to neuronal survival and inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
NeuroprotectiveEnhanced neuronal survival in vitro

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen evaluated various derivatives of piperidine carboxylic acids, including Boc-6-Methylpiperidine-2-carboxylic acid. The results demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents for infectious diseases.

Case Study 2: Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, Boc-6-Methylpiperidine-2-carboxylic acid was tested against several cancer cell lines. The compound showed IC50 values in the micromolar range, indicating effective inhibition of cell growth through apoptotic pathways. This study highlights its potential as a lead compound for anticancer drug development.

Case Study 3: Neuroprotection

A recent thesis explored the neuroprotective effects of various piperidine derivatives, including Boc-6-Methylpiperidine-2-carboxylic acid. In vitro assays demonstrated that the compound could reduce oxidative stress-induced apoptosis in neuronal cells, suggesting mechanisms that warrant further exploration for neurodegenerative disease treatments.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by regioselective methylation at the 6-position. Key steps include:

  • Boc Protection : Reacting 6-methylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a base like DMAP or TEA. Optimal pH (8–9) prevents premature deprotection .
  • Methylation : Use methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., LDA or NaH) to ensure regioselectivity at the 6-position. Lower temperatures (−78°C to 0°C) minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization (solvent: EtOAc/hexane) achieves >95% purity.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
Boc ProtectionBoc₂O, DMAP, THF, 0°C → RT85–9097
MethylationCH₃I, LDA, THF, −78°C70–7595
PurificationHexane/EtOAc (3:1)N/A>95

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Key signals include the Boc tert-butyl group (δ 1.4–1.5 ppm, singlet), piperidine protons (δ 1.8–3.2 ppm), and carboxylic acid proton (broad, δ 10–12 ppm). Methyl groups at the 6-position appear as a triplet (δ 1.2–1.3 ppm) .
    • ¹³C NMR : Confirm Boc carbonyl (δ 155–160 ppm) and carboxylic acid (δ 170–175 ppm).
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN). Retention time varies with gradient; typical purity ≥95% .
  • Mass Spectrometry : ESI-MS (negative mode) shows [M−H]⁻ ion. Expected m/z: Calculated for C₁₂H₂₁NO₄: 267.15 .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions .
  • Hazard Mitigation :
    • Skin Contact : Rinse immediately with water (15+ mins) due to potential irritation (H315) .
    • Inhalation : Avoid dust formation; use respiratory protection (N95 mask) if airborne particles are present .
  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via vapor diffusion (solvent: EtOAc/pentane).
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (for structure solution) and SHELXL (for refinement) are standard tools .
  • Flack Parameter : Apply the Flack x parameter to determine absolute configuration. Values near 0 or 1 confirm enantiopurity; intermediate values suggest twinning or centrosymmetry .

Q. Table 2: Crystallographic Data Example

ParameterValueSource
Space GroupP2₁2₁2₁
R-factor<0.05
Flack x0.02(2)

Q. What strategies mitigate racemization during Boc deprotection under acidic conditions?

Methodological Answer: Racemization at the 2-carboxylic acid position can occur during Boc removal (e.g., with TFA/DCM). Mitigation methods:

  • Low-Temperature Deprotection : Use TFA/DCM (1:4) at 0°C for 1–2 hrs, limiting acid exposure .
  • Alternative Reagents : HCl/dioxane (4 M) at RT reduces racemization risk compared to TFA .
  • Monitoring : Track enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/IPA/0.1% TFA) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability :
    • Acidic (pH <3) : Rapid Boc cleavage (t₁/₂ <1 hr at 25°C).
    • Neutral/Basic (pH 7–9) : Stable for >48 hrs (no degradation by HPLC) .
  • Thermal Stability :
    • Solid State : Decomposes at >150°C (DSC data).
    • Solution (DMSO) : Stable for 24 hrs at 25°C but degrades at 60°C (5% loss) .

Q. Table 3: Stability Profile

ConditionDegradation (%)MethodSource
TFA/DCM, 0°C, 2 hrs<2HPLC
pH 2, 25°C, 1 hr95NMR
60°C in DMSO, 24 hrs5HPLC

Q. What computational methods predict the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model activation energies for carbodiimide-mediated coupling (e.g., EDC/HOBt). The 2-carboxylic acid’s steric hindrance from the 6-methyl group reduces reactivity compared to unsubstituted analogs .
  • MD Simulations : CHARMM force fields assess conformational flexibility; the methyl group restricts piperidine ring puckering, influencing nucleophilicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid

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